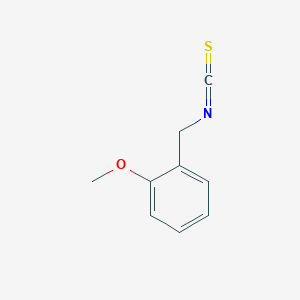
2-Methoxybenzyl isothiocyanate
Übersicht
Beschreibung
2-Methoxybenzyl isothiocyanate is a chemical compound with the formula C9H9NOS. It has a molecular weight of 179.239 . The structure of 2-Methoxybenzyl isothiocyanate contains a total of 21 bonds, including 12 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 isothiocyanate (aliphatic), and 1 ether (aromatic) .
Synthesis Analysis
Isothiocyanates, including 2-Methoxybenzyl isothiocyanate, are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent .Molecular Structure Analysis
The molecular structure of 2-Methoxybenzyl isothiocyanate includes an isothiocyanate group (–NCS) and an aromatic ether group . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Isothiocyanates, including 2-Methoxybenzyl isothiocyanate, are products of the hydrolysis of glucosinolates, which are the most abundant secondary metabolites in the botanical order Brassicales . They are known for their well-defined indirect antioxidant and antitumor properties, which come as a result of their ability to regulate transcription factors, signaling pathways, cell cycle, and apoptosis .Physical And Chemical Properties Analysis
2-Methoxybenzyl isothiocyanate has a molecular weight of 179.239 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
2-Methoxybenzyl isothiocyanate: has been studied for its potential anticancer effects. Research suggests that isothiocyanates can induce apoptosis in cancer cells and may inhibit tumor growth .
Anti-Inflammatory Activity
This compound exhibits anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases. It may work by modulating inflammatory pathways in the body .
Antioxidative Effects
Isothiocyanates, including 2-Methoxybenzyl isothiocyanate , are known for their antioxidative capabilities. They can neutralize free radicals, potentially reducing oxidative stress and preventing cellular damage .
Neuroprotective Effects
There is evidence to suggest that 2-Methoxybenzyl isothiocyanate could have neuroprotective effects, possibly offering benefits in neurological disorders such as Alzheimer’s disease .
Use in Agriculture
As a natural compound found in cruciferous vegetables, 2-Methoxybenzyl isothiocyanate and related isothiocyanates have applications in agriculture. They can serve as biopesticides, offering an environmentally friendly alternative to chemical pesticides .
Food Industry Applications
In the food industry, isothiocyanates are used for their preservative qualities due to their antimicrobial properties. They can help extend the shelf life of various food products .
Environmental Science Applications
Research into the environmental impact of isothiocyanates includes studying their role in plant defense mechanisms and their potential use in bioremediation processes .
Material Science Research
In material science, 2-Methoxybenzyl isothiocyanate can be used in the synthesis of novel materials, including polymers and coatings, due to its reactive functional group that allows for versatile chemical transformations .
Wirkmechanismus
Target of Action
2-Methoxybenzyl isothiocyanate (MBITC) is a lead compound with cytotoxic activity that has been shown to be effective against cancer cell lines, including HCT-116, A549, and MCF-7 . It inhibits tumor cell growth by binding to the thiol groups of proteins in the cell membrane .
Mode of Action
MBITC interacts with its targets by binding to the thiol groups of proteins in the cell membrane, interrupting the action of enzymes involved in protein synthesis . This interaction results in the inhibition of tumor cell growth .
Biochemical Pathways
MBITC affects multiple biochemical pathways. It has been shown to inhibit connective tissue formation by preventing crosslinking of collagen fibers and inhibiting the release of proteolytic enzymes from macrophages . Additionally, MBITC has anti-inflammatory activities due to its inhibition of prostaglandin synthesis .
Pharmacokinetics
Like other isothiocyanates, it is likely metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
The result of MBITC’s action is the inhibition of tumor cell growth, connective tissue formation, and inflammation . These effects are due to its interaction with proteins in the cell membrane, its interruption of protein synthesis, and its inhibition of prostaglandin synthesis .
Safety and Hazards
2-Methoxybenzyl isothiocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .
Zukünftige Richtungen
While isothiocyanates appear to be effective against the most important human pathogens, including bacteria with resistant phenotypes, the majority of the studies did not show comparable results, making it difficult to compare the antimicrobial activity of the different isothiocyanates . Therefore, a standard method should be used and further studies are needed .
Eigenschaften
IUPAC Name |
1-(isothiocyanatomethyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-11-9-5-3-2-4-8(9)6-10-7-12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYOVUYNRGOCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170080 | |
| Record name | 2-Methoxybenzyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxybenzyl isothiocyanate | |
CAS RN |
17608-09-2 | |
| Record name | 2-Methoxybenzyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017608092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxybenzyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17608-09-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





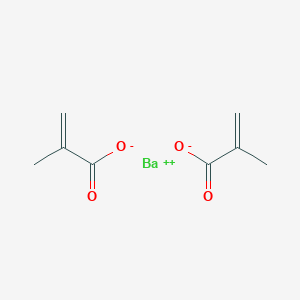
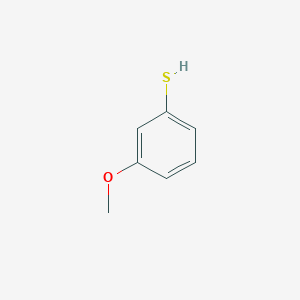
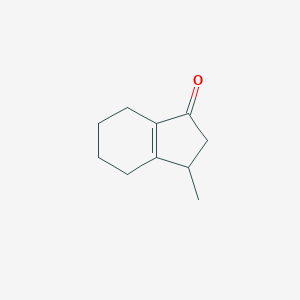

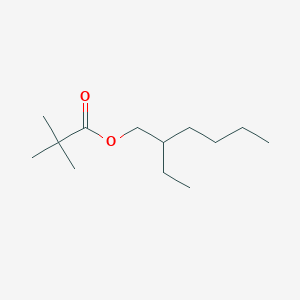
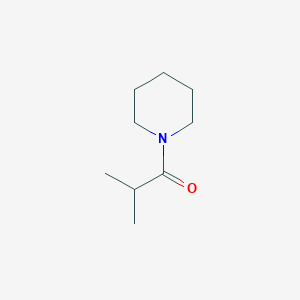

![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)
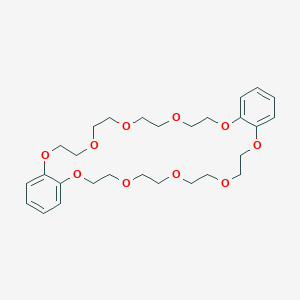
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)